molecular formula C15H23NO3S B8304555 (1-Boc-4-piperidyl)(2-thienyl)methanol

(1-Boc-4-piperidyl)(2-thienyl)methanol

Cat. No.: B8304555
M. Wt: 297.4 g/mol
InChI Key: QQQOAVQPSKEFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Boc-4-piperidyl)(2-thienyl)methanol is a synthetic intermediate featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position, a 2-thienyl substituent, and a methanol moiety. This compound is pivotal in medicinal chemistry for its role in synthesizing bioactive molecules, particularly those targeting neurological or oncological pathways. The Boc group enhances solubility and stability during synthetic processes, while the thienyl moiety contributes to π-π interactions in receptor binding .

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

tert-butyl 4-[hydroxy(thiophen-2-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-8-6-11(7-9-16)13(17)12-5-4-10-20-12/h4-5,10-11,13,17H,6-9H2,1-3H3

InChI Key

QQQOAVQPSKEFHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Primary Use Reference
(1-Boc-4-piperidyl)(2-thienyl)methanol C₁₅H₂₃NO₃S 313.4 g/mol Not Available Boc, 2-thienyl, methanol Pharmaceutical intermediate
2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol C₁₁H₂₃NO 185.31 g/mol 28310-50-1 Tetramethylpiperidine, ethanol Stabilizer in polymers
2-Amino-2-(1-methylpiperidin-4-yl)ethanol C₈H₁₈N₂O 158.24 g/mol 1541407-36-6 Methylpiperidine, amino, ethanol Neurological research
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol C₁₃H₁₈ClNO 239.7 g/mol 1241615-19-9 Chlorobenzyl, methanol Synthetic intermediate

Synthetic Notes:

  • The Boc protection strategy in the target compound () mirrors methods used for analogs like 4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol, where di-tert-butyl dicarbonate in methanol is employed under mild conditions (25–35°C) .
  • In contrast, analogs such as 2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol require fewer steric hindrance considerations due to their tetramethylpiperidine backbone, simplifying synthesis .

Physicochemical and Functional Differences

Polarity and Solubility :
  • The Boc group in the target compound increases hydrophobicity compared to amino-substituted analogs (e.g., 2-Amino-2-(1-methylpiperidin-4-yl)ethanol), which exhibit higher aqueous solubility due to protonatable amines .
  • The 2-thienyl group enhances lipophilicity relative to phenyl or benzyl analogs (e.g., [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol), influencing membrane permeability in drug candidates .
Reactivity :
  • The methanol group in the target compound allows for esterification or oxidation, whereas ethanol-containing analogs (e.g., 2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol) are more suited for ether formation .

Structural Similarity and QSAR Insights

Using QSAR-based Tanimoto coefficients (), the target compound shares ~60% similarity with piperidine derivatives bearing aromatic substituents (e.g., thienyl or benzyl groups). Key discriminants include:

  • Electron-rich moieties : The 2-thienyl group provides distinct electronic profiles compared to phenyl rings, affecting binding affinity in kinase inhibitors.

Key Observations :

  • Piperidine-methanol derivatives generally require stringent ventilation and skin protection due to irritant properties .
  • Chlorinated analogs (e.g., [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol) pose additional risks of toxic gas emission during combustion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.